2-Cyclopropylthiazole
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Overview
Description
2-Cyclopropylthiazole is a heterocyclic compound characterized by a thiazole ring substituted with a cyclopropyl group
Mechanism of Action
Target of Action
Thiazole derivatives, to which 2-cyclopropylthiazole belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to different outcomes depending on the specific derivative and target . For instance, some thiazole derivatives have been found to inhibit certain enzymes, leading to therapeutic effects
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to affect the shikimate pathway, which is involved in the production of aromatic amino acids
Result of Action
Thiazole derivatives have been associated with various molecular and cellular effects due to their diverse biological activities . For example, some thiazole derivatives have been found to reduce the proliferation of different cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylamine with α-haloketones in the presence of a base, leading to the formation of the thiazole ring. Another approach involves the use of Lawesson’s reagent or phosphorus decasulfide as sulfur-transferring agents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide, sulfuryl chloride.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and halogenated thiazoles.
Scientific Research Applications
2-Cyclopropylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 2-Cyclopropylthiazole-5-carbaldehyde
- This compound-5-carboxylic acid
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the cyclopropyl group, which imparts steric and electronic effects. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and materials .
Properties
IUPAC Name |
2-cyclopropyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKNZQKHKDESCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159821-56-3 |
Source
|
Record name | 2-cyclopropyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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